molecular formula C14H22N4O3 B6977607 tert-butyl N-[3-[(5-methylpyrimidin-2-yl)methylamino]-3-oxopropyl]carbamate

tert-butyl N-[3-[(5-methylpyrimidin-2-yl)methylamino]-3-oxopropyl]carbamate

Cat. No.: B6977607
M. Wt: 294.35 g/mol
InChI Key: NEOWJJCOYASDEQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[(5-methylpyrimidin-2-yl)methylamino]-3-oxopropyl]carbamate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl carbamate group attached to a propyl chain, which is further linked to a methylpyrimidine moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl N-[3-[(5-methylpyrimidin-2-yl)methylamino]-3-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-10-7-16-11(17-8-10)9-18-12(19)5-6-15-13(20)21-14(2,3)4/h7-8H,5-6,9H2,1-4H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOWJJCOYASDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CNC(=O)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[(5-methylpyrimidin-2-yl)methylamino]-3-oxopropyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of 5-methylpyrimidine-2-ylmethylamine, which is then reacted with tert-butyl carbamate under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The overall yield of the synthesis can be improved by fine-tuning these parameters and employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-[(5-methylpyrimidin-2-yl)methylamino]-3-oxopropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-[(5-methylpyrimidin-2-yl)methylamino]-3-oxopropyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds .

Biology and Medicine

Its structure can be modified to enhance biological activity, making it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a useful building block for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[(5-methylpyrimidin-2-yl)methylamino]-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and modifications of the compound .

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